molecular formula C17H17N3O4S B2969640 N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251681-33-0

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2969640
CAS No.: 1251681-33-0
M. Wt: 359.4
InChI Key: WASMKMXMCRKGBE-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene ring and a 2,5-dimethoxyphenylmethyl group via an acetamide bridge. The molecular formula is C₁₇H₁₇N₃O₃S (MW: 343.4 g/mol) . The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, while the thiophene and dimethoxyphenyl groups contribute to aromatic interactions and solubility modulation.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-13-3-4-14(23-2)12(7-13)9-18-15(21)8-16-19-20-17(24-16)11-5-6-25-10-11/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASMKMXMCRKGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the oxadiazole-thiophene intermediate.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe or ligand in various biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Reference
N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide C₁₇H₁₇N₃O₃S 343.4 2,5-Dimethoxyphenylmethyl, thiophen-3-yl
2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-thienylmethyl)acetamide C₁₇H₁₇N₃O₄S₂ 391.46 3,5-Dimethoxyphenyl, sulfanyl linker
N-(3-Chloro-4-fluorophenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide C₁₅H₁₂ClFN₃O₂S 352.8 Halogenated phenyl, methyl-thiophene
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide C₁₃H₁₅N₃O₄S₂ 357.4 Thiadiazole core, acetamido group

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including anticancer properties, mechanisms of action, and cytotoxicity against various cell lines.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 320.37 g/mol
  • Functional Groups :
    • Dimethoxyphenyl moiety
    • Oxadiazole ring
    • Thiophene substituent

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

Case Studies

  • In Vitro Studies :
    • A study by Zhang et al. synthesized several oxadiazole derivatives and tested their anticancer activity using TRAP PCR-ELISA assays. The results indicated that compounds with oxadiazole rings exhibited potent inhibition against cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50_{50} values lower than standard chemotherapeutics like staurosporine .
    Cell LineIC50_{50} (µM)Comparison
    HEPG21.18 ± 0.14Staurosporine: 4.18 ± 0.05
    MCF70.67 ± 0.12Ethidium Bromide: 2.71 ± 0.18
    SW11160.80 ± 0.10-
  • Mechanism of Action :
    • The anticancer activity is attributed to the ability of the compound to inhibit key signaling pathways involved in cancer progression, including EGFR and Src kinases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Findings from Cytotoxicity Tests

A study reported the cytotoxic effects of various oxadiazole derivatives on L929 (mouse fibroblast) cells and A549 (lung cancer) cells:

CompoundConcentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
This compound100>90<50
Control-100100

Lipophilicity and Solubility

The lipophilicity of the compound affects its bioavailability and interaction with biological membranes. Studies suggest that the presence of methoxy groups enhances solubility in organic solvents while maintaining sufficient lipophilicity for cellular uptake .

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